molecular formula C15H24N4OS B2811673 N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1172298-19-9

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2811673
CAS No.: 1172298-19-9
M. Wt: 308.44
InChI Key: BIPDSYPASZMIOK-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiadiazole ring, a cyclopropyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperidine rings with the tert-butyl group under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the piperidine ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
  • N-(tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide lies in the presence of the cyclopropyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPDSYPASZMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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